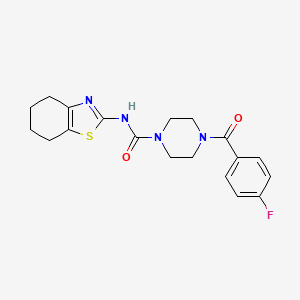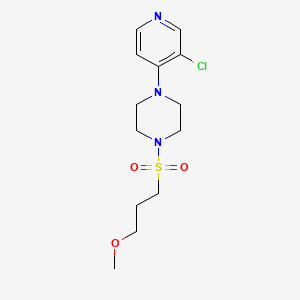
1-(3-Chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a chloropyridinyl group and a methoxypropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction where the piperazine ring reacts with 3-chloropyridine under reflux conditions.
Attachment of the Methoxypropylsulfonyl Group: The final step involves the reaction of the intermediate with methoxypropylsulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloropyridinyl group can be reduced to a pyridinyl group.
Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under reflux conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of pyridinyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine involves its interaction with specific molecular targets. The chloropyridinyl group can interact with biological receptors, potentially inhibiting or activating certain pathways. The methoxypropylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloropyridin-4-yl)piperazine: Lacks the methoxypropylsulfonyl group, which may affect its solubility and bioavailability.
4-(3-Methoxypropylsulfonyl)piperazine: Lacks the chloropyridinyl group, which may reduce its binding affinity to certain receptors.
Uniqueness
1-(3-Chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine is unique due to the presence of both the chloropyridinyl and methoxypropylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and improved solubility, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-chloropyridin-4-yl)-4-(3-methoxypropylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O3S/c1-20-9-2-10-21(18,19)17-7-5-16(6-8-17)13-3-4-15-11-12(13)14/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUXGIMZZORSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2-Propan-2-yloxyethylsulfonyl)piperazin-1-yl]cyclopentane-1-carbonitrile](/img/structure/B7051885.png)
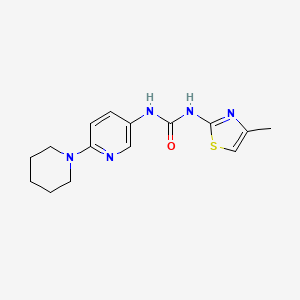
![3-[(4-fluoro-1H-indol-2-yl)methyl]-7-methylsulfonyl-1,2,4,5-tetrahydro-3-benzazepine](/img/structure/B7051892.png)
![1-(4-Acetylpiperazin-1-yl)-3-[[6-(trifluoromethyl)pyridazin-3-yl]amino]propan-1-one](/img/structure/B7051906.png)
![N-[1-(2-nitrophenyl)piperidin-4-yl]propanamide](/img/structure/B7051912.png)
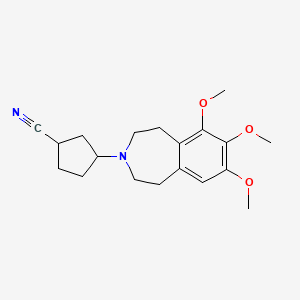
![5-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7051916.png)
![N-[(2-piperidin-1-ylpyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7051923.png)
![5-Bromo-2-[4-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]pyrimidine](/img/structure/B7051934.png)
![2-Ethyl-1-[4-(pyrazin-2-ylamino)piperidin-1-yl]butan-1-one](/img/structure/B7051942.png)
![N-[(1-acetylpyrrolidin-3-yl)methyl]-2,4,5-trifluoro-N-methylbenzenesulfonamide](/img/structure/B7051955.png)
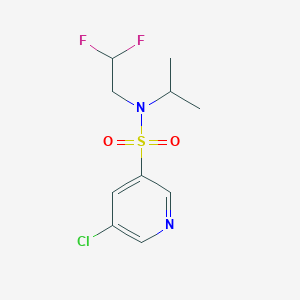
![N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B7051964.png)
